(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid
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Overview
Description
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a compound that features a tert-butoxy group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of a base such as sodium bicarbonate to facilitate the addition of the Boc group to the amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate is common in industrial settings due to its efficiency and the stability of the Boc-protected intermediates .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
Biological Activity
(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (S)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H17NO4 and a molecular weight of 203.24 g/mol. It features a tert-butoxy group, which contributes to its steric properties, and an amino group that can participate in biochemical interactions. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Protection of the Amino Group : This is achieved using di-tert-butyl dicarbonate (Boc) under basic conditions.
- Formation of the Target Compound : The protected substrate undergoes various reactions, including oxidation or reduction, depending on the desired derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butoxy group creates steric hindrance that can influence the compound's reactivity and interaction with enzymes or receptors. The amino group facilitates hydrogen bonding, enhancing its potential biological effects .
Applications in Research
- Biochemical Pathways : The compound is studied for its role in various biochemical pathways and enzyme interactions, particularly in metabolic processes involving amino acids.
- Drug Development : It is investigated as a precursor in drug synthesis, particularly for developing therapeutics targeting neurological disorders due to its structural similarity to neurotransmitters .
- Enzyme Inhibition Studies : Research indicates that variations in the structure of this compound can lead to different inhibitory effects on specific enzymes, making it a candidate for further pharmacological studies .
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with various enzymes, it was found that the compound exhibited significant inhibition of certain proteases involved in metabolic pathways. This suggests potential therapeutic applications in conditions where these enzymes are dysregulated.
Case Study 2: Synthesis and Stability Evaluation
A stability evaluation study demonstrated that modifications in the stereochemistry of this compound significantly affect its biological activity. For instance, switching from the S to R configuration resulted in an 18-fold decrease in activity against specific targets .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid | Enantiomer of (S) form | Different enzyme interaction profiles |
2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | Contains amino group | Potentially varied biological activities |
3-Hydroxybutanoic acid | Simpler beta-hydroxy acid | Lacks tert-butoxy; different reactivity |
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217977-71-3 |
Source
|
Record name | (S)-α-Methylasparaginsäure-4-t-Butylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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